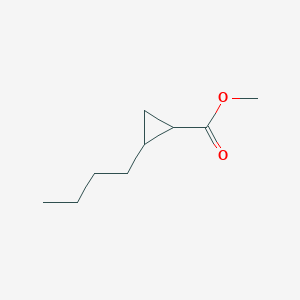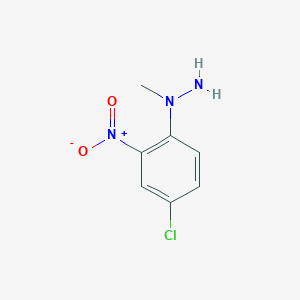![molecular formula C13H15NO6 B1618443 N-[(Benzyloxy)carbonyl]glutamic acid CAS No. 5619-01-2](/img/structure/B1618443.png)
N-[(Benzyloxy)carbonyl]glutamic acid
概要
説明
N-[(Benzyloxy)carbonyl]glutamic acid, also known as N-carbobenzyloxy-L-glutamic acid, is a derivative of glutamic acid. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of the glutamic acid molecule. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its role as a protecting group for amino acids.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]glutamic acid typically involves the reaction of glutamic acid with carbobenzoxy chloride (Cbz-Cl) under alkaline conditions. The reaction proceeds as follows:
- Dissolve glutamic acid in an aqueous solution of sodium hydroxide.
- Add carbobenzoxy chloride to the solution while maintaining the pH above 9.
- Stir the reaction mixture at room temperature for several hours.
- Acidify the solution to precipitate the product, which is then filtered and purified .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Reacting glutamic acid with carbobenzoxy chloride in a controlled environment.
- Using continuous extraction and purification techniques to isolate the product.
- Employing advanced filtration and drying methods to obtain the final compound in high purity .
化学反応の分析
Types of Reactions: N-[(Benzyloxy)carbonyl]glutamic acid undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield free glutamic acid.
Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Coupling Reactions: It is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Coupling Reactions: Typically involves reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation
Major Products:
Hydrolysis: Free glutamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Peptides with the benzyloxycarbonyl group protecting the amino terminus
科学的研究の応用
N-[(Benzyloxy)carbonyl]glutamic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted side reactions.
Biology: Employed in the synthesis of peptide-based biomolecules for studying protein functions and interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of various peptide-based materials and compounds
作用機序
The primary mechanism of action of N-[(Benzyloxy)carbonyl]glutamic acid involves its role as a protecting group. The benzyloxycarbonyl group shields the amino group of glutamic acid from reacting with other reagents, allowing selective reactions to occur at other functional groups. This selective protection is crucial in multi-step organic synthesis, particularly in peptide synthesis, where it ensures the correct sequence of amino acids .
類似化合物との比較
N-[(Benzyloxy)carbonyl]glutamic acid can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-cysteine: Another amino acid derivative with a benzyloxycarbonyl protecting group.
N-[(Benzyloxy)carbonyl]-L-aspartic acid: Similar to this compound but with an aspartic acid backbone.
N-[(Benzyloxy)carbonyl]-L-lysine: Contains a benzyloxycarbonyl group protecting the amino group of lysine.
Uniqueness: this compound is unique due to its specific application in peptide synthesis, where it provides selective protection for the amino group of glutamic acid, facilitating the formation of peptide bonds without unwanted side reactions .
特性
IUPAC Name |
2-(phenylmethoxycarbonylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFCXMDXBIEMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5619-01-2, 63648-73-7, 1155-62-0 | |
| Record name | NSC169154 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC169149 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbobenzoxy-L-glutamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbobenzoxy-L-glutamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1618367.png)









